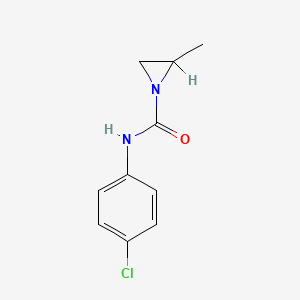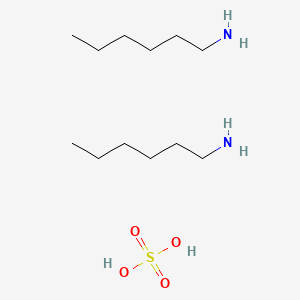
n-Hexyl-ammonium sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Hexyl-ammonium sulfate is a chemical compound with the molecular formula C6H13O4S.H4N. It is a type of quaternary ammonium salt, which is known for its various applications in different fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Hexyl-ammonium sulfate can be synthesized by reacting hexylamine with sulfuric acid. The reaction typically involves the following steps:
Reaction of Hexylamine with Sulfuric Acid: Hexylamine is reacted with sulfuric acid to form this compound. [ \text{C}{13}\text{NH}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{C}{13}\text{NH}_3\text{HSO}_4 ]
Purification: The product is then purified through crystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. The process may include additional steps such as distillation, filtration, and drying to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: n-Hexyl-ammonium sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo substitution reactions where the ammonium group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions under suitable conditions.
Major Products Formed:
Oxidation: Corresponding oxides.
Reduction: Corresponding amines.
Substitution: Products with substituted functional groups.
Scientific Research Applications
n-Hexyl-ammonium sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies for its antimicrobial properties.
Medicine: It is explored for its potential therapeutic applications due to its antimicrobial activity.
Industry: It is used in the production of various industrial products such as coatings, printing inks, and rubber
Mechanism of Action
The mechanism of action of n-Hexyl-ammonium sulfate involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. This is primarily due to its cationic nature, which allows it to interact with the negatively charged components of the cell membrane .
Comparison with Similar Compounds
- Tetra-n-hexylammonium hydrogen sulfate
- Benzalkonium chloride
- Cetyltrimethylammonium bromide (CTAB)
Comparison: n-Hexyl-ammonium sulfate is unique due to its specific alkyl chain length and sulfate group, which impart distinct physicochemical properties. Compared to other quaternary ammonium salts like benzalkonium chloride and CTAB, this compound may exhibit different antimicrobial efficacy and solubility characteristics .
Properties
CAS No. |
73200-66-5 |
|---|---|
Molecular Formula |
C12H32N2O4S |
Molecular Weight |
300.46 g/mol |
IUPAC Name |
hexan-1-amine;sulfuric acid |
InChI |
InChI=1S/2C6H15N.H2O4S/c2*1-2-3-4-5-6-7;1-5(2,3)4/h2*2-7H2,1H3;(H2,1,2,3,4) |
InChI Key |
FXJGQIRQFOUSMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN.CCCCCCN.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


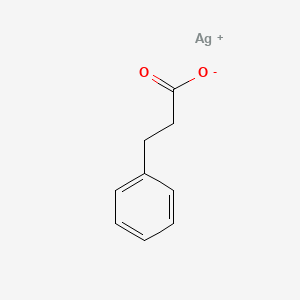
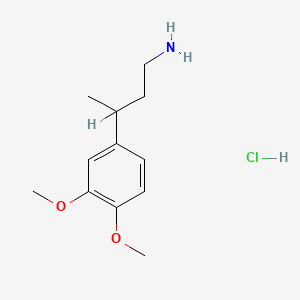
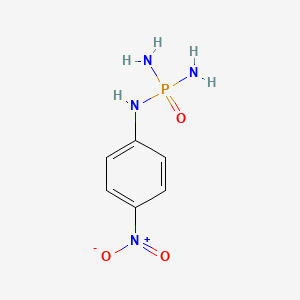
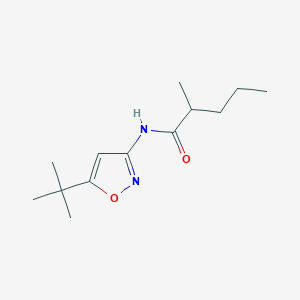
![2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat [German]](/img/structure/B14440817.png)
![1-[5-[Bis(aziridin-1-yl)phosphoryloxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14440822.png)
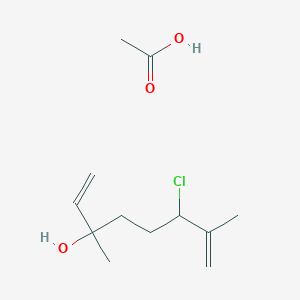
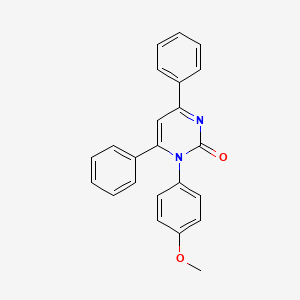
![1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene](/img/structure/B14440850.png)
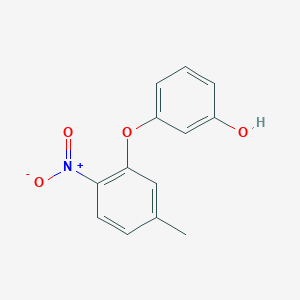
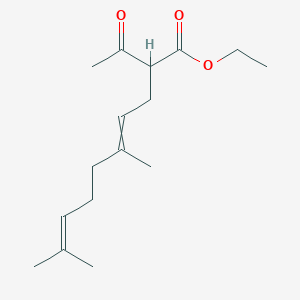
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline](/img/structure/B14440863.png)
